Cap-dependent endonuclease-IN-19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

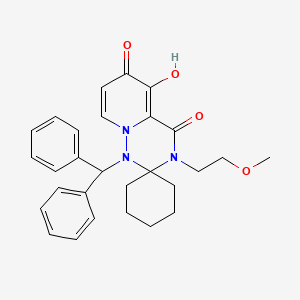

Molecular Formula |

C28H31N3O4 |

|---|---|

Molecular Weight |

473.6 g/mol |

IUPAC Name |

1'-benzhydryl-5'-hydroxy-3'-(2-methoxyethyl)spiro[cyclohexane-1,2'-pyrido[2,1-f][1,2,4]triazine]-4',6'-dione |

InChI |

InChI=1S/C28H31N3O4/c1-35-20-19-29-27(34)25-26(33)23(32)15-18-30(25)31(28(29)16-9-4-10-17-28)24(21-11-5-2-6-12-21)22-13-7-3-8-14-22/h2-3,5-8,11-15,18,24,33H,4,9-10,16-17,19-20H2,1H3 |

InChI Key |

PZXLRBVTCCFKGJ-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C(=O)C2=C(C(=O)C=CN2N(C13CCCCC3)C(C4=CC=CC=C4)C5=CC=CC=C5)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Cap-Dependent Endonuclease

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cap-dependent endonuclease (CEN), an essential enzyme for the replication of several RNA viruses, including influenza, represents a prime target for novel antiviral therapeutics. This enzyme facilitates a process known as "cap-snatching," whereby the virus cleaves the 5' cap structure from host cell messenger RNAs (mRNAs) and utilizes it as a primer to initiate the transcription of its own genome. This mechanism allows the virus to produce mRNAs that are readily translated by the host cell's machinery, leading to the production of viral proteins and subsequent viral propagation. This guide provides a comprehensive overview of the cap-dependent endonuclease mechanism, quantitative data on its inhibition, and detailed experimental protocols for its study.

The Molecular Mechanism of Cap-Snatching

The cap-snatching process is a sophisticated viral strategy executed by the viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of three subunits: Polymerase Acidic protein (PA), Polymerase Basic protein 1 (PB1), and Polymerase Basic protein 2 (PB2).[1] Each subunit plays a distinct and coordinated role in the cap-snatching and subsequent viral transcription process.

1. Cap Recognition and Binding: The process initiates with the PB2 subunit recognizing and binding to the 7-methylguanosine (B147621) (m7G) cap structure at the 5' end of host cell pre-mRNAs.[2][3] This interaction is crucial for targeting the host's transcriptional machinery.

2. Endonucleolytic Cleavage: Following cap binding, the endonuclease activity, located within the N-terminal domain of the PA subunit (PAN), cleaves the host mRNA approximately 10 to 20 nucleotides downstream from the cap.[4] This cleavage releases a capped RNA fragment that will serve as a primer. The active site of the PA endonuclease contains a PD-(D/E)XK nuclease superfamily fold and utilizes two divalent metal ions, typically manganese (Mn²⁺) or magnesium (Mg²⁺), for catalysis.[5]

3. Primer Utilization and Viral Transcription: The newly generated capped RNA fragment is then transferred to the active site of the PB1 subunit, which possesses the RNA polymerase activity.[1] This capped fragment primes the synthesis of viral mRNA using the viral genomic RNA (vRNA) as a template.

4. Viral mRNA Synthesis: The PB1 subunit elongates the viral mRNA, which now possesses a 5' cap structure identical to that of the host cell's mRNAs. This molecular mimicry ensures efficient translation of viral proteins by the host ribosomes, leading to the assembly of new viral particles.

Below is a diagram illustrating the cap-snatching pathway.

Caption: The influenza virus cap-snatching mechanism.

Quantitative Data on Cap-Dependent Endonuclease Inhibition

The critical role of the cap-dependent endonuclease in viral replication has made it a significant target for antiviral drug development. Baloxavir (B560136) marboxil, a prodrug of baloxavir acid, is a potent and selective inhibitor of the PA endonuclease.[6][7] The following tables summarize key quantitative data related to the inhibition of this enzyme.

| Inhibitor | Virus Strain | Assay Type | IC₅₀ (nM) | Fold Change vs. Wild-Type | Reference |

| Baloxavir acid | Influenza A (H1N1)pdm09 | Plaque Reduction | 0.28 | N/A | [8] |

| Baloxavir acid | Influenza A (H3N2) | Plaque Reduction | 0.16 | N/A | [8] |

| Baloxavir acid | Influenza B (Victoria) | Plaque Reduction | 3.42 | N/A | [8] |

| Baloxavir acid | Influenza B (Yamagata) | Plaque Reduction | 2.43 | N/A | [8] |

| Baloxavir acid | A/PR/8/34-PA/I38T (Mutant) | Plaque Reduction | - | 54 | [8] |

| Baloxavir acid | A/PR/8/34-PA/I38T (Mutant) | Focus Reduction | - | 44 | [8] |

| Compound A | LCMV | MTT Assay | >500-fold lower than Ribavirin | N/A | [9] |

| Compound B | LCMV | MTT Assay | >500-fold lower than Ribavirin | N/A | [9] |

| Compound C | LCMV | MTT Assay | >500-fold lower than Ribavirin | N/A | [9] |

| Compound D | LCMV | MTT Assay | >500-fold lower than Ribavirin | N/A | [9] |

| Compound A | JUNV | MTT Assay | >1000-fold lower than Ribavirin | N/A | [9] |

| Compound B | JUNV | MTT Assay | >1000-fold lower than Ribavirin | N/A | [9] |

| Compound C | JUNV | MTT Assay | >1000-fold lower than Ribavirin | N/A | [9] |

| Compound D | JUNV | MTT Assay | >1000-fold lower than Ribavirin | N/A | [9] |

| Enzyme Complex | Substrate | Kₘ (nM) | kcat (s⁻¹) | Reference |

| PA/PB1/PB2 trimer | RNA-FRET substrate | 150 ± 11 | (1.4 ± 0.2) x 10⁻³ | [10] |

Experimental Protocols

Detailed methodologies are essential for the accurate study and characterization of the cap-dependent endonuclease and its inhibitors.

Expression and Purification of the PA Endonuclease Domain (PAN)

This protocol describes the expression of the N-terminal domain of the PA subunit in E. coli and its subsequent purification.[1][11][12]

a. Cloning and Expression:

-

The gene fragment encoding the PAN domain (e.g., residues 1-209) of the desired influenza virus strain is amplified by PCR.

-

The amplified fragment is cloned into an expression vector, such as pET28a+, often incorporating an N-terminal hexa-histidine (His₆) tag for affinity purification.

-

The expression construct is transformed into a suitable E. coli expression strain, like BL21(DE3).

-

Bacterial cultures are grown at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5-1 mM, and the culture is incubated for an additional 16-20 hours at a reduced temperature (e.g., 18-20°C) to enhance protein solubility.

b. Purification:

-

Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).

-

Cells are lysed by sonication or high-pressure homogenization.

-

The cell lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the His-tagged PAN is loaded onto a Ni-NTA affinity chromatography column.

-

The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

The PAN protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

(Optional) The His-tag can be removed by cleavage with a specific protease (e.g., TEV protease), followed by a second Ni-NTA chromatography step to separate the cleaved tag and any uncleaved protein.

-

The final purification step involves size-exclusion chromatography to obtain a homogenous protein sample.

Below is a diagram illustrating the protein expression and purification workflow.

Caption: Workflow for PAN protein expression and purification.

In Vitro Endonuclease Activity Assay

This assay measures the cleavage of a labeled RNA substrate by the purified PAN protein.

a. Gel-Based Assay:

-

A short, single-stranded RNA substrate (e.g., 20-30 nucleotides) is synthesized and labeled at the 5' end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

The reaction mixture is prepared in a buffer containing 20 mM HEPES (pH 7.5), 100 mM KCl, 1 mM MnCl₂, and 2 mM DTT.[13]

-

The purified PAN protein is added to the reaction mixture at a final concentration of approximately 1 µM.

-

The reaction is initiated by the addition of the labeled RNA substrate (e.g., 10 µM).

-

The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

The reaction is stopped by the addition of a formamide-containing loading buffer.

-

The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE).

-

The gel is visualized by autoradiography (for ³²P) or fluorescence imaging. The cleavage products will appear as smaller bands than the full-length substrate.

b. Fluorescence-Based Assay: [13]

-

A fluorogenic RNA substrate is used, which contains a fluorescent reporter and a quencher in close proximity. Upon cleavage, the reporter and quencher are separated, resulting in an increase in fluorescence.

-

The assay is performed in a microplate format.

-

The reaction buffer, purified PAN protein, and the fluorogenic substrate are mixed in the wells of the microplate.

-

The fluorescence intensity is monitored over time using a plate reader. The rate of increase in fluorescence is proportional to the endonuclease activity.

Below is a diagram illustrating the in vitro endonuclease assay workflow.

Caption: Workflow for in vitro endonuclease assays.

Conclusion

The cap-dependent endonuclease is a fascinating and critical component of the influenza virus replication machinery. Its unique cap-snatching mechanism provides a highly specific target for antiviral drug development. The information and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate this enzyme, screen for novel inhibitors, and contribute to the development of next-generation anti-influenza therapies.

References

- 1. Preparation of Recombinant PA Endonuclease Domain Protein of Influenza A Virus and Its Application for Glycobiology Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease | PLOS Pathogens [journals.plos.org]

- 3. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and biochemical basis for development of influenza virus inhibitors targeting the PA endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mutational and metal binding analysis of the endonuclease domain of the influenza virus polymerase PA subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]

- 8. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Preparation of Recombinant PA Endonuclease Domain Protein of Influenza A Virus and Its Application for Glycobiology Research | Springer Nature Experiments [experiments.springernature.com]

- 13. Characterization of PA-N terminal domain of Influenza A polymerase reveals sequence specific RNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

The Linchpin of Influenza Viral Transcription: A Technical Guide to the Cap-Dependent Endonuclease

For Immediate Release

[City, State] – [Date] – In the intricate world of virology, understanding the precise mechanisms of viral replication is paramount to developing effective antiviral therapies. For influenza viruses, a key enzyme known as the cap-dependent endonuclease (CEN), located in the polymerase acidic (PA) subunit of the viral RNA-dependent RNA polymerase (RdRp), represents a critical vulnerability. This technical guide provides an in-depth exploration of the role of this enzyme, its mechanism of action, and its significance as a prime target for antiviral drug development.

The "Cap-Snatching" Mechanism: A Viral Ploy for Survival

Influenza viruses, like all viruses, are obligate intracellular parasites, meaning they rely on the host cell's machinery to replicate. A crucial step in this process is the synthesis of viral messenger RNA (vmRNA) that can be translated by the host's ribosomes. However, eukaryotic ribosomes only recognize and translate mRNAs that possess a specific "cap" structure at their 5' end. The influenza virus's genome is composed of negative-sense RNA, and its RdRp lacks the ability to synthesize this cap structure de novo.

To overcome this obstacle, the influenza virus employs a clever strategy known as "cap-snatching".[1][2] This process involves three main steps:

-

Recognition and Binding: The PB2 subunit of the viral RdRp recognizes and binds to the 5' cap of host cell pre-mRNAs in the nucleus.[1][2]

-

Cleavage: The cap-dependent endonuclease, located within the N-terminal domain of the PA subunit, then cleaves the host mRNA approximately 10-13 nucleotides downstream from the cap.[1][2]

-

Primer for Transcription: This capped RNA fragment is then used as a primer by the PB1 subunit, which contains the polymerase active site, to initiate the transcription of the viral genome into vmRNA.[1][2]

This elegant and audacious mechanism not only provides the necessary primer for viral transcription but also simultaneously disrupts the host cell's own gene expression, further aiding the viral takeover.

A Prime Target for Antiviral Intervention

The essential and highly conserved nature of the cap-dependent endonuclease makes it an attractive target for the development of novel anti-influenza drugs. Inhibiting this enzyme effectively halts viral transcription and, consequently, viral replication. This has led to the development of a new class of antiviral drugs known as endonuclease inhibitors.

The most prominent example is baloxavir marboxil (trade name Xofluza), a prodrug that is rapidly converted to its active form, baloxavir acid . Baloxavir acid potently and selectively inhibits the PA endonuclease activity of both influenza A and B viruses.[3] Its mechanism of action involves chelating the divalent metal ions (typically Mn2+) in the active site of the endonuclease, thereby blocking its catalytic function.

Quantitative Analysis of Endonuclease Inhibitors

The potency of endonuclease inhibitors is typically quantified by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values. These values represent the concentration of the drug required to inhibit the enzyme's activity or the viral replication by 50%, respectively. A lower value indicates a more potent inhibitor.

| Inhibitor | Virus Type/Subtype | Assay | IC50 / EC50 (nM) | Reference |

| Baloxavir Acid | Influenza A(H1N1)pdm09 | Plaque Reduction | 0.28 (median IC50) | [3] |

| Influenza A(H3N2) | Plaque Reduction | 0.16 (median IC50) | [3] | |

| Influenza B/Victoria | Plaque Reduction | 3.42 (median IC50) | [3] | |

| Influenza B/Yamagata | Plaque Reduction | 2.43 (median IC50) | [3] | |

| Influenza A(H1N1)pdm09 | Focus Reduction | 0.7 ± 0.5 (mean EC50) | [4] | |

| Influenza A(H3N2) | Focus Reduction | 1.2 ± 0.6 (mean EC50) | [4] | |

| Influenza B/Victoria | Focus Reduction | 7.2 ± 3.5 (mean EC50) | [4] | |

| Influenza B/Yamagata | Focus Reduction | 5.8 ± 4.5 (mean EC50) | [4] | |

| Compound A | Influenza A/PR8 | Endonuclease Assay | 17.7 | [5] |

| Compound B | Influenza A/PR8 | Endonuclease Assay | 15.6 | [5] |

| Lifitegrast | Influenza PA Endonuclease | Gel-based Assay | 32,820 | [6] |

| L-742,001 | Influenza A | Cell Culture | 350 | [7] |

Table 1: In vitro inhibitory activity of selected cap-dependent endonuclease inhibitors against influenza viruses.

Experimental Protocols for Studying the Cap-Dependent Endonuclease

A variety of in vitro and cell-based assays are employed to study the activity of the influenza virus cap-dependent endonuclease and to screen for potential inhibitors.

FRET-Based Endonuclease Activity Assay

This high-throughput assay provides a quantitative measure of endonuclease activity in real-time.

Principle: A short, single-stranded nucleic acid probe is synthesized with a fluorescent reporter molecule at one end and a quencher molecule at the other. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by the endonuclease, the reporter and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.

Detailed Methodology:

-

Reagent Preparation:

-

Recombinant PA endonuclease domain is expressed and purified.

-

A dual-labeled oligonucleotide probe (e.g., 5'-FAM/3'-TAMRA) is synthesized.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT) is prepared.

-

-

Assay Procedure:

-

The assay is performed in a 96- or 384-well microplate.

-

The reaction mixture, containing the assay buffer, the fluorescent probe, and the test compound (for inhibitor screening), is pre-incubated.

-

The reaction is initiated by the addition of the purified PA endonuclease.

-

Fluorescence intensity is measured at regular intervals using a microplate reader.

-

-

Data Analysis:

-

The rate of increase in fluorescence is calculated to determine the initial velocity of the reaction.

-

For inhibitor screening, IC50 values are determined by plotting the initial velocity against the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell-Based Reporter Gene Assay

This assay measures the activity of the influenza virus polymerase complex, including the endonuclease, in a cellular context.

Principle: A reporter gene (e.g., luciferase or green fluorescent protein) is cloned into a plasmid under the control of influenza virus promoter and terminator sequences. This plasmid is co-transfected into cells along with plasmids expressing the PA, PB1, PB2, and NP proteins. The viral polymerase complex assembles and transcribes the reporter gene, and the level of reporter protein expression is proportional to the polymerase activity.

Detailed Methodology:

-

Plasmid Construction:

-

Construct a reporter plasmid containing a reporter gene (e.g., firefly luciferase) flanked by the 3' and 5' untranslated regions (UTRs) of an influenza virus gene segment.

-

Prepare expression plasmids for the influenza virus PA, PB1, PB2, and NP proteins.

-

-

Cell Culture and Transfection:

-

Plate susceptible cells (e.g., HEK293T) in a multi-well plate.

-

Co-transfect the cells with the reporter plasmid and the four viral protein expression plasmids using a suitable transfection reagent.

-

-

Inhibitor Treatment (for screening):

-

Add the test compound to the cell culture medium at various concentrations.

-

-

Assay Readout:

-

After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

-

-

Data Analysis:

-

Normalize the reporter activity to a control (e.g., a co-transfected Renilla luciferase plasmid).

-

Determine the EC50 value of the inhibitor by plotting the normalized reporter activity against the inhibitor concentration.

-

Plaque Reduction Assay

This is a classic virological assay used to determine the infectivity of a virus and the efficacy of antiviral compounds.

Principle: A confluent monolayer of susceptible cells is infected with a known amount of influenza virus in the presence of varying concentrations of an antiviral drug. The cells are then overlaid with a semi-solid medium that restricts the spread of the virus to adjacent cells. Each infectious virus particle will form a localized area of cell death, or "plaque," which can be visualized and counted. The reduction in the number of plaques in the presence of the drug is a measure of its antiviral activity.

Detailed Methodology:

-

Cell Seeding:

-

Seed susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in a multi-well plate to form a confluent monolayer.

-

-

Virus Infection and Drug Treatment:

-

Prepare serial dilutions of the influenza virus stock.

-

Pre-incubate the cell monolayer with medium containing different concentrations of the test compound.

-

Infect the cells with the diluted virus.

-

-

Overlay and Incubation:

-

After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) with the corresponding drug concentration.

-

Incubate the plates for 2-3 days to allow for plaque formation.

-

-

Plaque Visualization and Counting:

-

Fix the cells (e.g., with formaldehyde) and stain them with a dye (e.g., crystal violet) that stains living cells. Plaques will appear as clear zones against a stained background.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each drug concentration compared to the untreated control.

-

Determine the EC50 value of the drug.

-

Future Perspectives

The cap-dependent endonuclease remains a highly validated and promising target for the development of the next generation of influenza antiviral drugs. Ongoing research focuses on:

-

Overcoming Resistance: The emergence of viral strains with reduced susceptibility to existing endonuclease inhibitors, such as those with mutations in the PA subunit (e.g., I38T), is a concern.[3] Future drug discovery efforts will need to focus on developing inhibitors that are effective against these resistant variants.

-

Broad-Spectrum Activity: Developing inhibitors with potent activity against a wide range of influenza A and B virus subtypes, including seasonal and pandemic strains, is a key objective.

-

Combination Therapies: Investigating the synergistic effects of combining endonuclease inhibitors with other classes of anti-influenza drugs, such as neuraminidase inhibitors, could lead to more effective treatment regimens and a higher barrier to the development of resistance.

References

- 1. Cap snatching - Wikipedia [en.wikipedia.org]

- 2. esrf.fr [esrf.fr]

- 3. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease | PLOS Pathogens [journals.plos.org]

The Discovery of Cap-Dependent Endonuclease Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The influenza virus, a persistent global health threat, necessitates the continuous development of novel antiviral therapies to combat seasonal epidemics, pandemic threats, and the emergence of drug-resistant strains. A crucial process in the influenza virus life cycle is "cap-snatching," a mechanism where the viral RNA-dependent RNA polymerase (RdRp) cleaves the 5' cap from host pre-mRNAs to prime the synthesis of its own viral mRNAs. This process is mediated by a cap-dependent endonuclease (CEN) activity residing within the polymerase complex, making it a prime target for antiviral drug development. This technical guide provides an in-depth overview of the discovery and development of CEN inhibitors, focusing on key compounds, experimental methodologies, and the underlying molecular mechanisms.

The Cap-Snatching Mechanism: A Key Viral Vulnerability

The influenza virus RdRp is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA). Each subunit plays a critical role in viral replication and transcription. The cap-snatching process involves a coordinated effort between these subunits. The PB2 subunit recognizes and binds to the 7-methylguanosine (B147621) (m7G) cap of host pre-mRNAs. Subsequently, the endonuclease domain of the PA subunit cleaves the host mRNA 10-13 nucleotides downstream from the cap. This capped RNA fragment then serves as a primer for the PB1 subunit to initiate the transcription of viral mRNAs.[1][2] By targeting this essential process, CEN inhibitors can effectively halt viral replication.

Caption: Influenza virus cap-snatching mechanism and points of inhibitor action.

Key Cap-Dependent Endonuclease Inhibitors

Two main classes of CEN inhibitors have been discovered, each targeting a different subunit of the viral polymerase.

PA Subunit Inhibitors: The Case of Baloxavir Marboxil

Baloxavir marboxil (brand name Xofluza®) is a prodrug that is rapidly metabolized to its active form, baloxavir acid.[3] Baloxavir acid targets the endonuclease active site within the PA subunit of the influenza virus polymerase, chelating the essential manganese ions required for its catalytic activity and thereby inhibiting the cap-snatching process.[4] This mechanism is effective against both influenza A and B viruses.[4]

PB2 Subunit Inhibitors: Pimodivir

Pimodivir (VX-787) is an investigational antiviral drug that targets the PB2 subunit of the influenza A virus polymerase.[5] It specifically inhibits the binding of the m7G cap of host pre-mRNAs to the PB2 cap-binding domain, thus preventing the initial step of cap-snatching.[6] Due to its different target site, pimodivir is active against influenza A strains that are resistant to other classes of antivirals, such as neuraminidase inhibitors.[5]

Quantitative Data on CEN Inhibitor Activity

The following tables summarize the in vitro inhibitory activities of baloxavir acid and pimodivir against various influenza virus strains.

Table 1: In Vitro Activity of Baloxavir Acid Against Influenza Viruses

| Virus Strain/Type | Assay Type | Cell Line | IC50 / EC50 (nM) | Reference |

| Influenza A (H1N1)pdm09 | Focus Reduction Assay | MDCK | 0.7 ± 0.5 | [7] |

| Influenza A (H3N2) | Focus Reduction Assay | MDCK | 1.2 ± 0.6 | [7] |

| Influenza B (Victoria) | Focus Reduction Assay | MDCK | 7.2 ± 3.5 | [7] |

| Influenza B (Yamagata) | Focus Reduction Assay | MDCK | 5.8 ± 4.5 | [7] |

| Influenza A/PR/8/34 (H1N1) | Plaque Reduction Assay | MDCK-SIAT1 | 1.0 ± 0.7 | [8] |

| Influenza A/PR/8/34-PA/I38T | Plaque Reduction Assay | MDCK-SIAT1 | 40.9 ± 6.5 | [8] |

| Influenza B/Washington/02/2019 | Plaque Reduction Assay | ST6GalI-MDCK | 13.7-fold increase with I38T mutation | [9] |

IC50: 50% inhibitory concentration; EC50: 50% effective concentration.

Table 2: In Vitro Activity of Pimodivir Against Influenza A Viruses

| Virus Strain/Type | Assay Type | Cell Line | IC50 / EC50 (nM) | CC50 (µM) | Reference |

| Influenza A (H1N1) | Not Specified | Macrophages | 8 | >1 | [5] |

| Influenza A (H3N2) | Not Specified | Macrophages | 12 | >1 | [5] |

| Influenza A (H1N1)pdm09 | High-content Imaging Neutralization Assay (HINT) | MDCK-SIAT1 | Median values in nanomolar range | Not Specified | [10] |

| Influenza A (H3N2) | High-content Imaging Neutralization Assay (HINT) | MDCK-SIAT1 | Median values in nanomolar range | Not Specified | [10] |

| A/Puerto Rico/8/34 (H1N1) | CPE Inhibition Assay | Not Specified | 0.07 µM (as IC50) | Not Specified | [11] |

| A/Hong Kong/8/68 (H3N2) | CPE Inhibition Assay | Not Specified | 0.04 µM (as IC50) | Not Specified | [11] |

| Various Influenza A strains | Not Specified | Not Specified | 0.13 - 3.2 | Not Specified | [5] |

CC50: 50% cytotoxic concentration.

Experimental Protocols

The discovery and characterization of CEN inhibitors rely on a variety of in vitro assays. Detailed methodologies for key experiments are provided below.

High-Throughput Screening (HTS) for Inhibitor Discovery

The initial identification of potential CEN inhibitors often involves HTS of large compound libraries. A common approach is a cell-based assay that measures the inhibition of virus-induced cytopathic effect (CPE).

Caption: General workflow for a cell-based HTS for influenza inhibitors.

Protocol: Cell-Based CPE Inhibition Assay [12]

-

Cell Plating: Seed Madin-Darby Canine Kidney (MDCK) cells into 384-well, clear-bottom black plates at a density of 6,000 cells per well in 20 µL of assay medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Addition: Add 5 µL of test compounds from a library to the cell plates using a liquid handler. This typically results in a final concentration of 10-20 µM.

-

Virus Infection: Infect the cells with an influenza A virus strain (e.g., A/Udorn/72 (H3N2)) at a multiplicity of infection (MOI) of 0.1.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

CPE Measurement: Add a cell viability reagent, such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), to each well and incubate for an additional 2 hours. Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Calculate the percentage of CPE inhibition for each compound compared to untreated, infected controls. Compounds showing greater than 50% inhibition are considered "hits".

Fluorescence Polarization (FP) Assay for Binding Affinity

FP assays are a powerful tool to quantify the binding of small molecule inhibitors to the endonuclease domain. This assay measures the change in the polarization of fluorescently labeled probes upon binding to the target protein.[13]

Protocol: Fluorescence Polarization Assay [13]

-

Reagent Preparation:

-

Prepare a solution of the purified N-terminal domain of the PA subunit (PAN) in assay buffer.

-

Prepare a solution of a fluorescently labeled probe known to bind to the PAN active site.

-

Prepare serial dilutions of the inhibitor compounds in DMSO.

-

-

Assay Setup: In a 384-well black plate, add the PAN protein and the fluorescent probe to each well.

-

Inhibitor Addition: Add the serially diluted inhibitor compounds to the wells. Include control wells with no inhibitor.

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

-

Data Analysis: Plot the change in fluorescence polarization as a function of the inhibitor concentration to determine the binding affinity (Kd or IC50).

Plaque Reduction Assay for Antiviral Potency

The plaque reduction assay is a classic virological method used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Protocol: Plaque Reduction Assay [14][15]

-

Cell Seeding: Seed MDCK cells in 12-well plates to form a confluent monolayer.

-

Virus Dilution: Prepare serial dilutions of the influenza virus stock.

-

Infection: Infect the cell monolayers with the virus dilutions for 1 hour at 37°C.

-

Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) containing various concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C and 5% CO2 for 2-3 days until plaques are visible.

-

Staining: Fix the cells and stain with a solution like crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the EC50 value by determining the compound concentration that reduces the number of plaques by 50% compared to the untreated control.

Focus Reduction Assay (FRA)

The FRA is a variation of the plaque reduction assay that is often faster and can be performed in a 96-well format, making it more amenable to higher throughput. Instead of visualizing cell death, this assay uses antibodies to detect infected cells (foci).

Protocol: Focus Reduction Assay [16][17]

-

Cell Seeding: Seed MDCK cells in 96-well plates to form a confluent monolayer.

-

Infection: Infect the cells with a fixed amount of influenza virus in the presence of serial dilutions of the test compound.

-

Incubation: Incubate the plates for 24-48 hours at 37°C.

-

Immunostaining:

-

Fix the cells with a suitable fixative (e.g., paraformaldehyde).

-

Permeabilize the cells.

-

Incubate with a primary antibody specific for a viral protein (e.g., nucleoprotein).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection: Add a substrate for the enzyme to produce a colored or chemiluminescent signal.

-

Focus Counting: Count the number of foci (infected cells or clusters of cells) in each well using a microscope or an automated plate reader.

-

Data Analysis: Calculate the EC50 value by determining the compound concentration that reduces the number of foci by 50% compared to the untreated control.

Conclusion

The discovery of cap-dependent endonuclease inhibitors represents a significant advancement in the field of influenza therapeutics. By targeting a highly conserved and essential viral enzyme, these drugs offer a novel mechanism of action with the potential to be effective against a broad range of influenza viruses, including those resistant to existing antivirals. The continued development of robust screening assays and a deeper understanding of the molecular interactions between inhibitors and the viral polymerase will be crucial for the discovery of next-generation CEN inhibitors with improved potency and resistance profiles. This technical guide provides a foundational understanding of the core principles and methodologies that are driving this exciting area of drug discovery.

References

- 1. The cap-snatching endonuclease of influenza virus polymerase resides in the PA subunit [esrf.fr]

- 2. Cap snatching - Wikipedia [en.wikipedia.org]

- 3. Insight into Influenza: A Virus Cap-Snatching [mdpi.com]

- 4. Influenza A virus polymerase acidic protein E23G/K substitutions weaken key baloxavir drug-binding contacts with minimal impact on replication and transmission | PLOS Pathogens [journals.plos.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pleiotropic Effects of Influenza H1, H3, and B Baloxavir-Resistant Substitutions on Replication, Sensitivity to Baloxavir, and Interferon Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Generation and Characterization of Drug-Resistant Influenza B Viruses Selected In Vitro with Baloxavir Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-Throughput Screening of a 100,000 Compound Library for Inhibitors of Influenza A virus (H3N2) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Influenza virus plaque assay [protocols.io]

- 15. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives [mdpi.com]

- 16. Rapid focus reduction neutralization test of influenza A and B viruses in microtiter system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

The Core of Cap-Snatching: A Technical Guide to Cap-Dependent Endonuclease Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cap-dependent endonucleases (CENs) are critical viral enzymes that play a pivotal role in the transcription and replication of many segmented negative-strand RNA viruses, including influenza viruses (Orthomyxoviridae), bunyaviruses, and arenaviruses.[1][2][3][4] These enzymes are central to a process known as "cap-snatching," a unique mechanism where the virus hijacks the 5' cap structure from host cell messenger RNAs (mRNAs).[1][2][5][6] This stolen cap is then used as a primer to initiate the synthesis of viral mRNAs, allowing them to be recognized and translated by the host's ribosomal machinery.[7][8] Because this mechanism is essential for viral replication and is absent in humans, the cap-dependent endonuclease represents a highly attractive and specific target for the development of novel antiviral therapeutics.[4][9][10]

This guide provides an in-depth examination of the structure, function, and catalytic mechanism of cap-dependent endonucleases, with a focus on the well-studied influenza virus enzyme. It further details relevant experimental protocols and the mechanism of action of targeted antiviral drugs.

The "Cap-Snatching" Mechanism: A Viral Heist

The process of cap-snatching is a multi-step molecular event orchestrated by the viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[11][12][13]

-

Cap Recognition and Binding : The process begins in the nucleus of the infected host cell.[12] The PB2 subunit of the viral polymerase recognizes and binds to the 5' methylated cap structure (m7GpppN) of host pre-mRNAs.[6][13][14]

-

Endonucleolytic Cleavage : Once the host mRNA is bound, the endonuclease activity, residing within the N-terminal domain of the PA subunit (PA-N), cleaves the host mRNA 10 to 14 nucleotides downstream from the cap.[6][7][8][15][16] This releases a short, capped RNA fragment.

-

Primer Utilization and Transcription : This capped fragment is then directed to the catalytic core of the polymerase in the PB1 subunit.[17][18] It serves as a primer for the transcription of viral RNA (vRNA) into viral mRNA, a process catalyzed by PB1.[6][12] The resulting viral mRNAs are chimeras, containing a short host-derived sequence at their 5' end, which allows them to be efficiently translated by the host cell's machinery.[7]

References

- 1. Cap snatching ~ ViralZone [viralzone.expasy.org]

- 2. Conventional and unconventional mechanisms for capping viral mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crucial role of CA cleavage sites in the cap‐snatching mechanism for initiating viral mRNA synthesis | The EMBO Journal [link.springer.com]

- 6. Cap snatching - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. uniprot.org [uniprot.org]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | PA and PA-X: two key proteins from segment 3 of the influenza viruses [frontiersin.org]

- 12. The PA Subunit Is Required for Efficient Nuclear Accumulation of the PB1 Subunit of the Influenza A Virus RNA Polymerase Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Influenza - Wikipedia [en.wikipedia.org]

- 14. PA Subunit from Influenza Virus Polymerase Complex Interacts with a Cellular Protein with Homology to a Family of Transcriptional Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A unique cap(m7GpppXm)-dependent influenza virion endonuclease cleaves capped RNAs to generate the primers that initiate viral RNA transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Crystallization and X-ray crystallographic analysis of the cap-binding domain of influenza A virus H1N1 polymerase subunit PB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The active sites of the influenza cap‐dependent endonuclease are on different polymerase subunits | The EMBO Journal [link.springer.com]

Technical Guide: Properties of Cap-Dependent Endonuclease Inhibitors

Disclaimer: No public information was found for a specific compound designated "Cap-dependent endonuclease-IN-19". This guide provides a comprehensive overview of the core properties of cap-dependent endonuclease inhibitors based on publicly available data for representative molecules of this class, such as baloxavir (B560136) acid and carbamoyl (B1232498) pyridone carboxylic acid (CAPCA) derivatives.

Introduction

Cap-dependent endonuclease (CEN) is a crucial enzyme for the replication of several segmented negative-strand RNA viruses, including influenza viruses and bunyaviruses.[1][2][3][4] This enzyme is a component of the viral RNA-dependent RNA polymerase (RdRp) and facilitates the "cap-snatching" mechanism, a process where the virus cleaves the 5' cap from host cell messenger RNAs (mRNAs) to use as a primer for the synthesis of its own viral mRNAs.[5][6][7][8] This process is essential for the virus to hijack the host's cellular machinery for protein synthesis.[9] The cap-dependent endonuclease is an attractive target for antiviral drug development because it is essential for viral replication and is not present in humans.[4]

Inhibitors of this enzyme, such as baloxavir marboxil (the prodrug of baloxavir acid) and novel compounds like carbamoyl pyridone carboxylic acids (CAPCAs), have demonstrated potent antiviral activity.[1][10][11] This guide details the fundamental properties of these inhibitors, including their mechanism of action, quantitative data on their activity, and the experimental protocols used for their characterization.

Mechanism of Action

Cap-dependent endonuclease inhibitors are designed to target the active site of the CEN domain of the viral polymerase. The CEN active site contains a cluster of conserved acidic amino acid residues that coordinate two divalent metal ions, typically manganese (Mn2+), which are essential for its enzymatic activity.[6]

The primary mechanism of action for these inhibitors is the chelation of these essential metal ions in the enzyme's active site.[11] By binding to and sequestering the metal ions, the inhibitors prevent the endonuclease from cleaving host cell mRNA caps, thereby halting the cap-snatching process and inhibiting viral replication.[7][9]

The following diagram illustrates the cap-snatching mechanism and the inhibitory action of a CEN inhibitor.

Quantitative Data

The antiviral activity of cap-dependent endonuclease inhibitors is typically quantified by their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). These values represent the concentration of the inhibitor required to reduce viral replication or enzyme activity by 50%.

Table 1: In Vitro Antiviral Activity of Representative CEN Inhibitors

| Compound/Class | Virus | Cell Line | EC50 / IC50 | Reference |

| Baloxavir acid | Influenza A and B viruses | Various | Varies by strain | [12] |

| CAPCA-1 | La Crosse virus (LACV) | Vero cells | < 1 µM | [10][11] |

| CAPCA-1 | La Crosse virus (LACV) | SH-SY5Y (neuronal) cells | < 1 µM | [10][13] |

| Unnamed CEN Inhibitors | Lassa virus, LCMV, Junin virus | Various | 100- to 1,000-fold more active than ribavirin | [2][4] |

Experimental Protocols

The characterization of cap-dependent endonuclease inhibitors involves a variety of in vitro and cell-based assays.

Cap-Dependent Endonuclease Assay

This biochemical assay directly measures the enzymatic activity of the viral polymerase complex.

-

Objective: To determine the ability of a compound to inhibit the cleavage of a capped RNA substrate by the viral endonuclease.

-

Methodology:

-

Viral RNA polymerase complexes are purified or expressed.

-

A radiolabeled, capped RNA substrate (e.g., AlMV RNA 4 with a 32P-labeled cap) is incubated with the polymerase complex in the presence of 5' and 3' viral RNA (vRNA) to activate the endonuclease activity.[5]

-

The reaction is performed in the presence of varying concentrations of the test inhibitor.

-

The reaction products are separated by denaturing polyacrylamide gel electrophoresis.

-

The amount of the specific cleaved, capped RNA fragment is quantified to determine the extent of inhibition.[5]

-

Cell-Based Antiviral Assays

These assays measure the ability of an inhibitor to suppress viral replication in cultured cells.

-

Objective: To determine the concentration of an inhibitor that protects cells from virus-induced cell death (cytopathic effect).

-

Methodology:

-

Monolayers of susceptible cells (e.g., Vero, MDCK) are prepared in 96-well plates.

-

Cells are treated with serial dilutions of the test compound.

-

The cells are then infected with a known amount of the virus.

-

After a suitable incubation period (e.g., 3 days), cell viability is assessed using a colorimetric assay such as the MTT assay.[10][14]

-

The EC50 is calculated as the concentration of the compound that results in 50% protection from CPE.[10]

-

-

Objective: To quantify the reduction in infectious virus particles produced in the presence of an inhibitor.

-

Methodology:

-

Confluent cell monolayers are infected with the virus.

-

After an adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) with various concentrations of the inhibitor.

-

After incubation to allow for plaque formation, the cells are fixed and stained (e.g., with crystal violet).

-

The number of plaques at each inhibitor concentration is counted, and the IC50 is determined as the concentration that reduces the number of plaques by 50% compared to the untreated control.[10][12]

-

The following diagram outlines the workflow for a typical plaque reduction assay.

Resistance Selection and Analysis

-

Objective: To identify viral mutations that confer resistance to the inhibitor.

-

Methodology:

-

The virus is passaged multiple times in the presence of sub-lethal concentrations of the inhibitor.[10]

-

The concentration of the inhibitor may be gradually increased in subsequent passages.

-

After several passages, the resulting virus population is cloned, and individual clones are tested for their susceptibility to the inhibitor.

-

The polymerase gene (specifically the PA subunit for influenza) of resistant viruses is sequenced to identify mutations responsible for the reduced susceptibility.[4][10]

-

Conclusion

Cap-dependent endonuclease inhibitors represent a significant advancement in antiviral therapy, offering a mechanism of action that is distinct from other classes of antivirals. Their potent activity against a range of viruses and the detailed understanding of their interaction with the target enzyme make them a cornerstone of ongoing antiviral research and development. The experimental protocols outlined in this guide are fundamental to the discovery and characterization of new and improved inhibitors of this critical viral enzyme.

References

- 1. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publicacions.ub.edu [publicacions.ub.edu]

- 7. researchgate.net [researchgate.net]

- 8. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. pnas.org [pnas.org]

Identifying Novel Cap-Dependent Endonuclease Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant influenza strains necessitates the development of novel antiviral therapeutics that act on new targets. One of the most promising of these is the cap-dependent endonuclease (CEN), an essential enzyme for influenza virus replication. This technical guide provides an in-depth overview of the core strategies for identifying and characterizing novel CEN inhibitors, with a focus on data presentation, detailed experimental protocols, and visual representations of key processes.

The Target: Cap-Dependent Endonuclease and the "Cap-Snatching" Mechanism

The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: polymerase basic 1 (PB1), polymerase basic 2 (PB2), and polymerase acidic (PA). The CEN enzymatic activity resides within the N-terminal domain of the PA subunit.[1] This endonuclease is critical for the "cap-snatching" process, a unique mechanism whereby the virus hijacks the 5' cap structures from host cell pre-mRNAs.[2] These capped fragments then serve as primers for the synthesis of viral mRNAs by the PB1 subunit.[3] By inhibiting the CEN, the virus is unable to produce its own mRNA, effectively halting viral replication.[4][5] This mechanism is a prime target for antiviral drug development because it is essential for the virus and absent in the host.

Novel Cap-Dependent Endonuclease Inhibitors

Several CEN inhibitors have been identified, with some reaching clinical use. A notable example is baloxavir (B560136) marboxil, a prodrug that is metabolized to its active form, baloxavir acid.[6] Baloxavir acid is a potent and selective inhibitor of the CEN of both influenza A and B viruses.[7] Other compounds, such as pimodivir (B611791) (VX-787), target the PB2 subunit, also disrupting the cap-snatching process, but through a different mechanism of action.[8] Additionally, novel compounds like ADC189 and various thiophene-based derivatives are under investigation, showing promising antiviral activity.[9][10]

Quantitative Data on CEN Inhibitor Activity

The following tables summarize the in vitro inhibitory activity of several CEN inhibitors against various influenza virus strains.

Table 1: In Vitro Activity of Baloxavir Acid (BXA)

| Influenza Virus Strain/Subtype | Assay Type | IC50 / EC50 (nM) | Reference |

| Influenza A (H1N1)pdm09 | Plaque Reduction | 0.28 (median IC50) | [11] |

| Influenza A (H3N2) | Plaque Reduction | 0.16 (median IC50) | [11] |

| Influenza B (Victoria) | Plaque Reduction | 3.42 (median IC50) | [11] |

| Influenza B (Yamagata) | Plaque Reduction | 2.43 (median IC50) | [11] |

| Influenza A (H1N1)pdm09 | Focus Reduction | 0.7 ± 0.5 (mean EC50) | [12] |

| Influenza A (H3N2) | Focus Reduction | 1.2 ± 0.6 (mean EC50) | [12] |

| Influenza B (Victoria) | Focus Reduction | 7.2 ± 3.5 (mean EC50) | [12] |

| Influenza B (Yamagata) | Focus Reduction | 5.8 ± 4.5 (mean EC50) | [12] |

| Influenza A/PR/8/34 (H1N1) with PA-I38T mutation | Plaque Reduction | 54-fold increase in IC50 vs. WT | [11] |

| Influenza B/Victoria/2/1987 with PA-I38T mutation | Plaque Reduction | 13.7-fold increase in IC50 vs. WT | [5] |

Table 2: In Vitro Activity of Pimodivir (VX-787)

| Influenza Virus Strain/Subtype | Assay Type | EC50 (nM) | Reference |

| Influenza A (H1N1) | Not Specified | 8 | [8] |

| Influenza A (H3N2) | Not Specified | 12 | [8] |

| Various Influenza A strains | Not Specified | 0.13 - 3.2 | [8] |

| A(H1N1)pdm09 and A(H3N2) | High-content Imaging Neutralization Test (HINT) | Median IC50s reported | [13] |

Table 3: In Vitro Activity of ADC189

| Influenza Virus Strain/Subtype | Assay Type | EC50 (nmol/L) | Reference |

| Various Influenza strains | Luciferase reporter/CPE inhibition | 0.24 - 15.64 | [14] |

Signaling Pathways and Experimental Workflows

Visualizing the intricate processes of viral replication and the workflows for inhibitor screening is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the cap-snatching mechanism and a typical high-throughput screening workflow for identifying novel CEN inhibitors.

Caption: The influenza virus "cap-snatching" mechanism and point of inhibition.

Caption: A typical workflow for high-throughput screening of CEN inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful identification and characterization of novel inhibitors. The following sections provide methodologies for key assays.

Plaque Reduction Assay

This assay is a gold standard for quantifying infectious virus and assessing the antiviral activity of compounds.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

12-well or 6-well tissue culture plates

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Virus stock of known titer (e.g., influenza A/WSN/33)

-

Test compounds

-

Agarose or Avicel overlay medium

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed MDCK cells in 12-well plates at a density that will result in a confluent monolayer the following day (e.g., 3 x 10^5 cells/well).[15] Incubate overnight at 37°C with 5% CO2.

-

Virus Dilution: Prepare serial dilutions of the virus stock in serum-free DMEM. The target is to have a countable number of plaques (e.g., 50-100) in the control wells.

-

Compound Preparation: Prepare serial dilutions of the test compounds in serum-free DMEM.

-

Infection: Aspirate the growth medium from the MDCK cell monolayers and wash once with PBS. Inoculate the cells with 200 µL of the virus dilution.[4]

-

Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.

-

Compound Treatment: After adsorption, remove the virus inoculum and add 1 mL of the overlay medium containing the desired concentration of the test compound.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

-

Fixation and Staining: Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 1 hour. After fixation, remove the overlay and stain the monolayer with crystal violet solution for 15-30 minutes.

-

Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the 50% inhibitory concentration (IC50) by non-linear regression analysis.

Fluorescence Polarization (FP) Assay

This biochemical assay is suitable for high-throughput screening to identify compounds that bind to the CEN active site.

Materials:

-

Purified recombinant PA N-terminal domain (PAN)

-

Fluorescently labeled tracer molecule that binds to the PAN active site

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10% glycerol, 2 mM TCEP, pH 7.4)

-

Test compounds

-

384-well black, low-volume assay plates

-

Fluorescence polarization plate reader

Procedure:

-

Assay Preparation: Prepare solutions of PAN, fluorescent tracer, and test compounds in the assay buffer.

-

Dispensing: In a 384-well plate, add a small volume of the test compound solution.

-

Addition of PAN: Add a solution of PAN to each well.

-

Addition of Tracer: Add the fluorescent tracer solution to all wells. The final concentrations of PAN and the tracer should be optimized to give a stable and robust FP signal.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

-

Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

Data Analysis: The binding of the test compound to PAN will displace the fluorescent tracer, leading to a decrease in the FP signal. Calculate the percent inhibition for each compound. For active compounds, perform a dose-response experiment to determine the IC50 value.

Förster Resonance Energy Transfer (FRET)-Based Endonuclease Assay

This assay provides a direct measure of CEN enzymatic activity and is amenable to high-throughput screening.

Materials:

-

Purified recombinant PAN

-

FRET substrate: a short single-stranded DNA or RNA oligonucleotide labeled with a fluorophore at one end and a quencher at the other. The sequence should be a substrate for the PAN endonuclease.

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 8.0, 1 mM MnCl2)

-

Test compounds

-

384-well black assay plates

-

Fluorescence plate reader

Procedure:

-

Assay Setup: In a 384-well plate, add the test compounds at various concentrations.

-

Addition of PAN: Add a solution of PAN to each well.

-

Initiation of Reaction: Add the FRET substrate to all wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C.

-

Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the FRET substrate by PAN separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Data Analysis: Determine the initial reaction velocity for each compound concentration. Calculate the percent inhibition relative to a no-compound control. Determine the IC50 value from a dose-response curve.

Cell-Based Reporter Assay

This assay utilizes a reporter gene (e.g., luciferase or GFP) under the control of a viral promoter to measure the activity of the viral polymerase complex in a cellular context.

Materials:

-

HEK293T or A549 cells

-

Plasmids encoding the influenza virus PA, PB1, PB2, and NP proteins

-

A reporter plasmid containing a reporter gene flanked by the viral non-coding regions under the control of a Pol I promoter.

-

Transfection reagent

-

Cell culture medium

-

Test compounds

-

Luciferase assay reagent or fluorescence microscope/plate reader for GFP

Procedure:

-

Cell Seeding: Seed HEK293T or A549 cells in a 96-well plate.

-

Transfection: The next day, co-transfect the cells with the plasmids encoding the viral polymerase components, NP, and the reporter plasmid.

-

Compound Treatment: After transfection, add the test compounds at various concentrations to the cells.

-

Incubation: Incubate the cells for 24-48 hours at 37°C.

-

Reporter Gene Assay:

-

For Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

For GFP: Measure GFP fluorescence using a fluorescence microscope or a plate reader.

-

-

Data Analysis: Calculate the percent inhibition of reporter gene expression for each compound concentration compared to a no-compound control. Determine the EC50 value from a dose-response curve. A parallel cytotoxicity assay should be performed to rule out non-specific effects on cell viability.[10]

References

- 1. Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. High-Throughput Screening of a 100,000 Compound Library for Inhibitors of Influenza A virus (H3N2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dynamic Model Visualizing the Process of Viral Plaque Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. medium.com [medium.com]

- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. devtoolsdaily.com [devtoolsdaily.com]

- 15. m.youtube.com [m.youtube.com]

In Vitro Activity of Cap-Dependent Endonuclease Inhibitors: A Technical Overview of Baloxavir Acid

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the in vitro activity of Cap-dependent endonuclease (CEN) inhibitors, with a specific focus on baloxavir (B560136) acid, the active form of the approved antiviral drug baloxavir marboxil. Due to the lack of public information on a specific inhibitor designated "Cap-dependent endonuclease-IN-19," this document will utilize the extensive publicly available data on baloxavir acid as a representative and potent example of this class of antiviral agents.

Core Mechanism of Action

Baloxavir acid targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[1] This enzyme is essential for the "cap-snatching" process, a critical step in viral mRNA biosynthesis where the virus cleaves the 5' caps (B75204) from host pre-mRNAs to prime its own transcription.[2] By selectively inhibiting this endonuclease activity, baloxavir acid effectively halts viral gene transcription and replication.[3][4] The PA endonuclease is a highly conserved target among influenza A and B viruses, making it an attractive target for broad-spectrum antiviral development.[5]

Quantitative In Vitro Activity

Baloxavir acid has demonstrated potent in vitro activity against a wide range of influenza viruses, including seasonal strains, zoonotic strains, and variants resistant to other antiviral drug classes like neuraminidase inhibitors.[3][6]

Table 1: In Vitro Efficacy of Baloxavir Acid Against Various Influenza A and B Viruses

| Virus Strain/Subtype | Assay Type | Metric | Value (nmol/L) | Reference |

| Influenza A/WSN/33 (H1N1) | Yield Reduction | EC90 | Not Specified | [4] |

| Influenza B/Hong Kong/5/72 | Yield Reduction | EC90 | Not Specified | [4] |

| A/WSN/33-NA/H274Y (Oseltamivir-resistant) | Yield Reduction | EC90 | Not Specified | [4] |

| H5N1, H5N6, H5N8 Variants | Drug Susceptibility | Mean EC90 | 0.7 - 1.5 | [7] |

| A/Hong Kong/483/1997 (H5N1) | Drug Susceptibility | Mean EC90 | 0.7 - 1.6 | [7] |

| Influenza A(H1N1)pdm09 | CPE-based | EC50 | 0.0175–10 (Concentration Range Used) | [8] |

| Influenza A(H3N2) | CPE-based | EC50 | 0.39–200 (Concentration Range Used) | [8] |

Note: The exact EC90 values for A/WSN/33 and B/Hong Kong/5/72 were not explicitly stated in the provided text, but the dose-response curves indicated potent inhibition.[4] The concentration ranges for A(H1N1)pdm09 and A(H3N2) reflect the dilutions used in the described experiments to determine EC50.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are summaries of key experimental protocols used to characterize the activity of baloxavir acid.

Cap-Dependent Endonuclease (CEN) Enzymatic Assay

This assay directly measures the inhibitory effect of the compound on the endonuclease activity of the viral polymerase.

-

Enzyme Source: Purified influenza virus ribonucleoproteins (vRNPs) or recombinant PA subunit.

-

Substrate: A labeled capped RNA molecule.

-

Procedure:

-

The viral polymerase (or PA subunit) is incubated with the test compound (e.g., baloxavir acid) at various concentrations.

-

The capped RNA substrate is added to the reaction mixture.

-

The reaction is allowed to proceed at 37°C for a defined period (e.g., 60 minutes).

-

The reaction is stopped, and the RNA cleavage products are analyzed, often by gel electrophoresis.

-

-

Endpoint: The concentration of the inhibitor that reduces the endonuclease cleavage activity by 50% (IC50) is determined.[4]

Cytopathic Effect (CPE) Reduction Assay

This cell-based assay assesses the ability of a compound to protect cells from virus-induced death.

-

Cells: Madin-Darby canine kidney (MDCK) cells are commonly used as they are highly susceptible to influenza virus infection.

-

Procedure:

-

MDCK cells are seeded in 96-well plates and grown to confluence.

-

The cells are washed, and serial dilutions of the test compound are added.

-

A known amount of influenza virus is then added to the wells.

-

The plates are incubated for several days until CPE is observed in the virus control wells (no compound).

-

Cell viability is assessed using a colorimetric assay (e.g., MTT or neutral red uptake).

-

-

Endpoint: The effective concentration that inhibits the viral cytopathic effect by 50% (EC50) is calculated.[9]

Virus Yield Reduction Assay

This assay quantifies the reduction in the amount of infectious virus produced in the presence of the inhibitor.

-

Cells: Typically performed in MDCK or other susceptible cell lines.

-

Procedure:

-

Confluent cell monolayers are infected with a specific multiplicity of infection (MOI) of the influenza virus.

-

After a brief adsorption period, the virus inoculum is removed, and media containing serial dilutions of the test compound is added.

-

The infected cells are incubated for a period that allows for one or more cycles of viral replication (e.g., 24-48 hours).

-

The culture supernatant, containing progeny virions, is collected.

-

The viral titer in the supernatant is determined by a TCID50 (50% tissue culture infective dose) assay or a plaque assay.

-

-

Endpoint: The effective concentration that reduces the viral yield by 90% (EC90) or 50% (EC50) is determined.[4]

Visualizations

Signaling Pathway: The Cap-Snatching Mechanism and Inhibition by Baloxavir Acid

Caption: Mechanism of influenza virus "cap-snatching" and its inhibition by baloxavir acid.

Experimental Workflow: Virus Yield Reduction Assay

Caption: Workflow for determining antiviral efficacy using a virus yield reduction assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro characterization of baloxavir acid, a first-in-class cap-dependent endonuclease inhibitor of the influenza virus polymerase PA subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Cap-Dependent Endonuclease Inhibitors: A Technical Guide for Researchers

An in-depth exploration of the mechanism, classification, and evaluation of cap-dependent endonuclease inhibitors, offering a critical resource for scientists and drug developers in the field of antiviral research.

The emergence of novel and drug-resistant viral strains underscores the urgent need for innovative antiviral therapies. Cap-dependent endonuclease (CEN), a crucial enzyme in the replication of influenza and other viruses, has emerged as a promising target for a new class of antiviral drugs. This technical guide provides a comprehensive overview of CEN inhibitors, detailing their mechanism of action, diverse chemical scaffolds, and the experimental methodologies used for their evaluation.

The Cap-Snatching Mechanism: A Prime Target for Antiviral Intervention

Many segmented negative-sense RNA viruses, including influenza viruses, utilize a unique mechanism known as "cap-snatching" to initiate the transcription of their own messenger RNA (mRNA). This process is orchestrated by the viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of three subunits: polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2).

The cap-snatching process can be broken down into the following key steps:

-

Cap Binding: The PB2 subunit of the viral RdRp recognizes and binds to the 5' cap structure (a 7-methylguanosine (B147621) cap) of host cell pre-mRNAs.

-

Endonuclease Cleavage: The N-terminal domain of the PA subunit, which houses the cap-dependent endonuclease active site, then cleaves the host pre-mRNA a short distance (typically 10-13 nucleotides) downstream from the cap.

-

Primer Generation: This cleavage event generates a short, capped RNA fragment that serves as a primer for viral mRNA synthesis.

-

Viral Transcription: The PB1 subunit, which contains the polymerase active site, then uses this capped primer to initiate the transcription of the viral RNA genome into viral mRNA.

By targeting the endonuclease activity of the PA subunit, CEN inhibitors effectively block this cap-snatching process, thereby preventing the synthesis of viral mRNA and halting viral replication.

Classes and Efficacy of Cap-Dependent Endonuclease Inhibitors

CEN inhibitors represent a growing class of antiviral agents with diverse chemical structures. The most prominent example is baloxavir marboxil, a prodrug that is rapidly converted to its active form, baloxavir acid.

Baloxavir and its Derivatives

Baloxavir acid functions by chelating the two essential metal ions (typically magnesium or manganese) in the active site of the PA endonuclease, thereby preventing its enzymatic activity.[1] This mechanism of action is distinct from that of neuraminidase inhibitors, another major class of anti-influenza drugs, which reduces the likelihood of cross-resistance.[2]

Recent research has focused on developing derivatives of baloxavir to improve its efficacy and overcome potential resistance. For instance, thiophene-based derivatives have shown excellent anti-influenza activity, comparable to baloxavir, with improved oral bioavailability.

Other Notable CEN Inhibitors

Beyond baloxavir, researchers are exploring other chemical scaffolds for CEN inhibition. These include:

-

ADC189: A novel CEN inhibitor that has demonstrated potent antiviral activity against a wide range of influenza viruses, comparable to baloxavir marboxil.[3]

-

AV5116: A derivative identified through modification of the triazine ring of baloxavir, showing a strong inhibitory effect on the endonuclease.[1]

-

Carbamoyl Pyridone Carboxylic Acids (CAPCAs): One such inhibitor, CAPCA-1, has shown potent anti-LACV (La Crosse virus) activity, highlighting the potential for broad-spectrum application of CEN inhibitors against other bunyaviruses.

Quantitative Efficacy Data

The efficacy of CEN inhibitors is typically quantified by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values. These values represent the concentration of the inhibitor required to inhibit 50% of the endonuclease activity or viral replication in cell culture, respectively. A lower value indicates higher potency.

| Inhibitor | Virus Strain | Assay Type | IC50/EC50 (nM) | Reference |

| Baloxavir Acid | Influenza A (H1N1) | PA Endonuclease Assay | 1.4 - 3.1 | [4] |

| Influenza B | PA Endonuclease Assay | 4.5 - 8.9 | [4] | |

| Influenza A (H1N1)pdm09 | Focus Reduction Assay | 0.28 (median) | [5] | |

| Influenza A (H3N2) | Focus Reduction Assay | 0.16 (median) | [5] | |

| Influenza B (Victoria) | Focus Reduction Assay | 3.42 (median) | [5] | |

| Influenza B (Yamagata) | Focus Reduction Assay | 2.43 (median) | [5] | |

| Influenza A (H1N1)pdm09 (I38T mutant) | Plaque Reduction Assay | 54-fold increase vs. WT | [5] | |

| ATV2301 | Influenza A (H1N1) | Cell-based Assay | 1.88 | [6] |

| Influenza A (H3N2) | Cell-based Assay | 4.77 | [6] | |

| AV5116 | Influenza Endonuclease | Endonuclease Inhibition Assay | 0.286 µM | [1] |

| Baloxavir Derivative I-4 | Influenza Endonuclease | Endonuclease Inhibition Assay | 3.29 µM | [1] |

| Baloxavir Derivative II-2 | Influenza Endonuclease | Endonuclease Inhibition Assay | 1.46 µM | [1] |

Experimental Protocols for Evaluating CEN Inhibitors

The evaluation of CEN inhibitors involves a series of in vitro and cell-based assays to determine their enzymatic inhibition, antiviral activity, and cytotoxicity.

Endonuclease Activity Assay (Fluorescence Polarization)

This high-throughput assay measures the ability of a compound to bind to the endonuclease active site.

Principle: A fluorescently labeled probe that binds to the PA endonuclease active site is used. When the probe is bound to the larger enzyme, it tumbles slowly in solution, resulting in high fluorescence polarization. When a test compound displaces the probe, the smaller, unbound probe tumbles more rapidly, leading to a decrease in fluorescence polarization.

Protocol Outline:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.01% Triton X-100, pH 7.5).

-

Dilute the purified PA endonuclease domain protein to the desired concentration in the assay buffer.

-

Prepare a stock solution of the fluorescent probe and the test compounds.

-

-

Assay Procedure:

-

In a 384-well plate, add the PA endonuclease protein.

-

Add the test compound at various concentrations.

-

Add the fluorescent probe.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour) to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Plaque Reduction Assay

This assay is a gold standard for quantifying infectious virus and assessing the antiviral activity of a compound.

Protocol Outline:

-

Cell Seeding:

-

Seed a monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in 6-well or 12-well plates and incubate overnight to form a confluent monolayer.

-

-

Virus Infection and Compound Treatment:

-

Wash the cell monolayer with phosphate-buffered saline (PBS).

-

Infect the cells with a known amount of influenza virus (e.g., 100 plaque-forming units per well) in the presence of varying concentrations of the test compound.

-

Incubate for 1 hour at 37°C to allow for virus adsorption.

-

-

Overlay and Incubation:

-